Indeno(1,7-bc)acridine, 4,5-dihydro-

Description

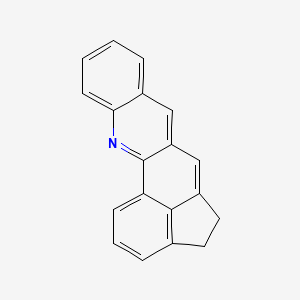

Indeno(1,7-bc)acridine, 4,5-dihydro- is a polycyclic aromatic compound featuring an acridine core fused with an indene moiety. The "4,5-dihydro" designation indicates partial saturation at the 4,5-positions, reducing aromaticity in that region. This structural modification distinguishes it from fully aromatic acridines and impacts its electronic properties, solubility, and reactivity.

Structure

3D Structure

Properties

CAS No. |

38710-01-9 |

|---|---|

Molecular Formula |

C19H13N |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |

InChI |

InChI=1S/C19H13N/c1-2-7-17-13(4-1)10-15-11-14-9-8-12-5-3-6-16(18(12)14)19(15)20-17/h1-7,10-11H,8-9H2 |

InChI Key |

IUTZDASFZZNOPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=CC4=CC=CC=C4N=C3C5=CC=CC1=C25 |

Origin of Product |

United States |

Preparation Methods

Conventional Condensation and Cyclization

One classical approach involves the condensation of 2-aminobenzophenone derivatives with cyclic diketones such as 4,4′-bicyclohexanedione under acidic conditions. For example, refluxing a mixture of 2-aminobenzophenone and 4,4′-bicyclohexanedione in ethanol with concentrated hydrochloric acid for several hours leads to the formation of acridine derivatives, which can be further processed to yield the indenoacridine core.

- Reaction conditions:

- Reflux in ethanol

- Acid catalyst: concentrated HCl

- Reaction time: ~8 hours

- Workup:

- Precipitation in ice-cold water

- Basification with NaOH (40%)

- Filtration and purification by column chromatography

- Characterization: TLC monitoring, NMR, FTIR, HRMS confirmation.

Domino and Cascade Reactions Involving Aldimines and Indanediones

Recent advances have demonstrated catalyst-free domino reactions between α,β-unsaturated aldimines and 2-arylidene-1,3-indanediones to construct complex fused polycyclic systems including indenoacridine frameworks. These reactions proceed via sequential aza-Diels–Alder and oxa-Diels–Alder cycloadditions, forming polysubstituted spiro compounds with high diastereoselectivity.

- Key features:

- No catalyst required

- Room temperature reaction in acetonitrile

- Reaction time: ~4 hours

- Sequential nucleophilic 1,4- and 1,2-additions leading to formal [3+3] cycloaddition

- Yields: Moderate to good (typically 85–93%) depending on substituents

- Mechanism: Involves keto-enol tautomerization, Michael addition, and intramolecular nucleophilic addition steps.

Modified Friedländer-Type Reactions

For related fused nitrogen heterocycles, modified Friedländer reactions have been employed using amino-substituted aldehydes and cyclic ketones under acidic or basic conditions. Although this method is more common for naphthyridine derivatives, similar strategies can be adapted for acridine systems by selecting appropriate starting materials and reaction conditions.

- Typical conditions:

- Ethanol with KOH (10%) or acetic acid as solvent

- Heating under reflux

- Outcome: Formation of dihydro derivatives with controlled substitution patterns.

- The conventional acid-catalyzed condensation method is well-established and provides a straightforward route to the acridine core but may require longer reaction times and careful purification.

- Domino reactions offer a more elegant and efficient synthetic route, enabling the construction of complex fused ring systems in fewer steps and under milder conditions, with good yields and stereocontrol.

- Modified Friedländer reactions provide versatility in introducing various substituents and can be tuned by changing reaction conditions, although they are less commonly applied directly to indenoacridine synthesis.

- The choice of method depends on the desired substitution pattern, scale, and available starting materials.

The preparation of Indeno(1,7-bc)acridine, 4,5-dihydro- involves sophisticated synthetic strategies that leverage classical condensation, domino cycloaddition, and modified Friedländer-type reactions. Recent advances in catalyst-free domino processes have enhanced the efficiency and selectivity of these syntheses. Researchers should select the method best suited to their target derivatives and available resources, considering reaction time, yield, and complexity.

Chemical Reactions Analysis

Functionalization and Side-Chain Modifications

The compound’s side chains are modified to enhance bioactivity:

-

Diol substituents : Stereospecific addition of (S)-propanediol via condensation with lactones increases Top1 inhibitory activity (e.g., 12a vs. inactive 12b ) .

-

Carbohydrate side chains : Arabityl or glucosyl groups improve DNA intercalation and cytotoxicity (e.g., 17a , 17c show +++ Top1 inhibition) .

Key Reaction Pathway :

-

Condensation of lactone 16 with diol 20a under basic conditions.

-

Tautomerization and intramolecular cyclization to form stereospecific diol-indenoisoquinolines .

Reduction and Hydrogenation

The dihydro moiety undergoes selective reduction:

-

Catalytic hydrogenation (H₂/Pd-C) saturates the 4,5-dihydro ring, altering DNA-binding affinity.

-

Chemical reduction (NaBH₄) modifies electron density, impacting intercalation efficiency.

Domino Reactions for Complex Scaffolds

Domino aza/oxa-Diels–Alder reactions construct polycyclic systems:

-

Reaction of α,β-unsaturated N-arylaldimines with bis-indanediones yields dispiro[indene-cyclohexane-indene] derivatives (85–93% yields) .

-

Mechanistic studies confirm sequential nucleophilic 1,4-/1,2-additions followed by keto-enol tautomerization .

Example :

Biological Activity and Mechanistic Insights

Reaction products exhibit DNA-intercalation and enzyme inhibition:

-

DNA binding : The planar aromatic core intercalates into DNA, stabilized by H-bonds with Arg364 and Asp533 .

-

Topoisomerase I inhibition : Derivatives disrupt DNA religation, mimicking camptothecin’s mechanism .

Table 2: Bioactivity of Select Derivatives

| Derivative | Modification | IC₅₀ (Top1 Inhibition) | Cancer Cell Line Activity |

|---|---|---|---|

| 12a | (S)-propanediol | 0.8 μM | MGM (GI₅₀ = 3 μM) |

| 17c | D-glucose | 1.2 μM | HCT-116 (GI₅₀ = 4 μM) |

Comparative Reactivity with Analogues

Indeno(1,7-bc)acridine’s reactivity differs from structurally similar compounds:

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| Indolo[2,1-a]isoquinoline | Suzuki coupling | Enhanced solubility |

| Phenanthridine | Electrophilic substitution | Lower DNA affinity |

| Acridine | Nitration | Reduced regioselectivity |

Advanced Functionalization Techniques

Scientific Research Applications

Indeno(1,7-bc)acridine, 4,5-dihydro- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Indeno(1,7-bc)acridine, 4,5-dihydro- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Indeno[1,2,3-cd]pyrene

- Structure : A fully aromatic polycyclic hydrocarbon with a pyrene core fused to an indene moiety.

- Properties: Molecular Formula: C₂₂H₁₂ (vs. C₁₉H₁₃N for Indeno(1,7-bc)acridine, 4,5-dihydro-). Environmental Presence: Commonly monitored as a pollutant in environmental analyses, with standardized solutions available for quantification (e.g., 10–100 mg/L concentrations) .

Dibenz[a,h]acridine and Dibenz[a,j]acridine

- Structure : Benzannulated acridine derivatives with fused benzene rings.

- Properties: Carcinogenicity: Both are classified as animal carcinogens, highlighting the role of extended π-systems in genotoxicity . Bioactivity: Acridine derivatives are known for antimicrobial and anticancer properties, though specific data on the dihydro variant is lacking .

Indeno[1,2-b]thiophene End-Capped Perylene Diimide (PDI) Regioisomers

- Structure: PDI derivatives with indeno-thiophene end groups.

- Properties :

Decahydro-4,5(1H,6H)-Acridinedione

- Structure : A fully saturated acridinedione derivative with a ketone group.

- Properties: Molecular Weight: 221.3 g/mol (vs. ~255 g/mol estimated for Indeno(1,7-bc)acridine, 4,5-dihydro-).

- Key Difference: The dihydro group in Indeno(1,7-bc)acridine preserves partial aromaticity, likely enhancing stability and π-π stacking compared to fully saturated analogs.

Biological Activity

Indeno(1,7-bc)acridine, 4,5-dihydro- is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Indeno(1,7-bc)acridine, 4,5-dihydro- features a fused ring structure characteristic of acridine derivatives. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of indeno(1,7-bc)acridine is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerases. These actions can disrupt cellular processes such as DNA replication and transcription:

- DNA Intercalation : The planar structure allows for effective intercalation between DNA base pairs, potentially leading to mutagenic effects or cell cycle arrest.

- Topoisomerase Inhibition : Inhibiting topoisomerase enzymes can prevent DNA unwinding necessary for replication and transcription.

Anticancer Properties

Indeno(1,7-bc)acridine has been studied for its anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines:

- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in human lung adenocarcinoma cells by activating p53 pathways and phosphorylating histone H2A.X .

- Mechanistic Insights : The compound's ability to induce cell cycle arrest and apoptosis makes it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

While primarily known for its anticancer properties, some studies suggest potential antimicrobial activity. The acridine structure is known to possess various biological activities including:

- Antiviral Effects : Some acridine derivatives have shown antiviral properties, which may extend to indeno(1,7-bc)acridine .

- Antiparasitic Activity : Acridine compounds have been evaluated for their effects on parasites like Leishmania, indicating a broad spectrum of biological activity .

Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Potential activity against viruses | |

| Antiparasitic | Effective against Leishmania |

Case Study: Anticancer Efficacy

A notable study investigated the effects of indeno(1,7-bc)acridine on pancreatic cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range. The study also highlighted that the compound could modulate metabolic pathways involving cytochrome P450 enzymes, suggesting implications for drug interactions .

Q & A

Q. What analytical techniques are recommended for characterizing Indeno(1,7-bc)acridine, 4,5-dihydro- and its derivatives?

To ensure structural elucidation and purity assessment, researchers should employ a combination of spectroscopic and chromatographic methods:

- Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., carbonyl or amine groups) .

- UV-Vis spectroscopy to analyze electronic transitions, particularly for conjugated systems .

- X-ray diffraction (XRD) for crystallographic determination, as demonstrated in the synthesis of structurally related indeno-oxazole derivatives .

- Nuclear magnetic resonance (NMR) (e.g., 500 MHz instruments) for detailed molecular structure confirmation, including stereochemistry .

- High-performance liquid chromatography (HPLC) with standardized reference materials (e.g., 10–100 mg/L solutions) for purity quantification .

Q. How are standard solutions of Indeno(1,7-bc)acridine derivatives prepared for environmental or pharmacological studies?

Standard solutions are typically prepared using gravimetric dilution in solvents like acetone or ether, with concentrations calibrated to 10–100 mg/L for environmental analysis. Key steps include:

- Use of certified reference materials (CRMs) with validated CAS RNs (e.g., [193-39-5] for indeno-pyrene derivatives) .

- Strict adherence to solvent compatibility (e.g., avoiding aqueous media for hydrophobic derivatives) and storage at –20°C to prevent degradation .

- Validation via mass spectrometry (MS) or gas chromatography (GC) to confirm stability and absence of contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies of Indeno(1,7-bc)acridine derivatives?

Contradictions often arise from differences in metabolic stability, bioavailability, or tissue selectivity. Methodological strategies include:

- Comparative pharmacokinetic profiling : Track metabolite formation (e.g., 4,5-dihydro analogues or hydroxylated derivatives) using LC-MS .

- Tissue-specific activity assays : For example, Sprague Dawley rat models showed high pulmonary selectivity for anti-inflammatory indeno-dioxole derivatives, suggesting organ-specific uptake mechanisms .

- Dose-response optimization : Adjust dosing regimens to account for metabolic clearance rates observed in in vivo models .

Q. What methodological challenges arise in synthesizing novel Indeno(1,7-bc)acridine derivatives with enhanced bioactivity?

Key challenges include:

- Regioselectivity control : Multi-step reactions (e.g., cyclization or Schiff base formation) may yield undesired isomers, requiring precise temperature and catalyst control (e.g., Ru(III) or Co(III) complexes for stereoselective synthesis) .

- Purification complexity : Hydrophobic derivatives often require advanced techniques like preparative HPLC or silica gel chromatography with gradient elution .

- Functional group compatibility : Reactive intermediates (e.g., nitro or amino groups) may necessitate protective group strategies, as seen in pyrazoline-based syntheses .

Q. How can reaction conditions be optimized to improve yields of 4,5-dihydroindenoacridine derivatives?

Optimization strategies include:

- Catalyst screening : Transition metal catalysts (e.g., Pd/C or Ru-based systems) enhance cyclization efficiency, as demonstrated in dihydro-pyrazole syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .

- Temperature gradients : Stepwise heating (e.g., 60°C for condensation, 120°C for cyclization) minimizes side reactions .

Q. What computational approaches are used to predict the electronic properties of Indeno(1,7-bc)acridine derivatives?

- Density functional theory (DFT) : Models HOMO-LUMO gaps to predict redox behavior, validated against experimental data from NIST reference databases .

- Molecular docking : Screens potential interactions with biological targets (e.g., DNA intercalation sites), guided by crystallographic data from related acridine derivatives .

Q. How can researchers analyze metabolites of Indeno(1,7-bc)acridine derivatives in pharmacological studies?

- High-resolution mass spectrometry (HR-MS) : Identifies major metabolites (e.g., 11-keto or 20-hydroxy derivatives) and quantifies metabolic stability .

- Isotopic labeling : Use of deuterated analogs (e.g., indeno-pyrene-d12) to trace metabolic pathways in vivo .

- Enzyme inhibition assays : Assess cytochrome P450 interactions to predict drug-drug interactions .

Methodological Notes

- Data contradiction analysis : Always cross-validate in vitro and in vivo results using orthogonal assays (e.g., ELISA for protein binding alongside MS for metabolite tracking) .

- Experimental design : Incorporate control groups (e.g., vehicle-only and reference compound) and statistical tools (ANOVA, t-tests) to ensure robustness .

- Documentation : Raw data (e.g., XRD spectra or chromatograms) should be archived in appendices, with processed data highlighted in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.